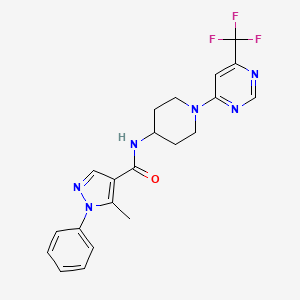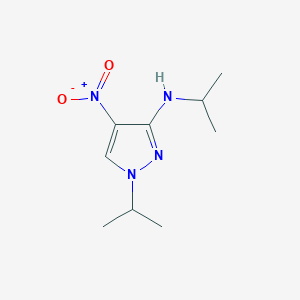
N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-Diisopropyl-4-nitro-1H-pyrazol-3-amine, commonly known as DIPY, is a chemical compound that has been studied for its potential applications in scientific research. DIPY is a pyrazole derivative that has been found to have various biochemical and physiological effects. In
作用机制
The mechanism of action of DIPY is not fully understood. However, it is believed that DIPY interacts with metal ions through coordination bonds, leading to a change in its electronic structure and fluorescence properties. The exact mechanism of the interaction between DIPY and metal ions is still under investigation.
Biochemical and Physiological Effects
DIPY has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be attributed to its ability to chelate metal ions. DIPY has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
实验室实验的优点和局限性
One of the main advantages of using DIPY in lab experiments is its high selectivity for certain metal ions. This property allows for the development of highly sensitive biosensors for the detection of metal ions in biological samples. However, one of the limitations of using DIPY is its potential toxicity to cells and tissues. Further studies are needed to determine the safe concentration of DIPY for use in biological systems.
未来方向
There are several future directions for the study of DIPY. One area of interest is the development of new biosensors for the detection of metal ions using DIPY as a fluorescent probe. Another area of interest is the investigation of the potential therapeutic applications of DIPY, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the mechanism of action of DIPY and its potential toxicity to cells and tissues.
Conclusion
In conclusion, DIPY is a pyrazole derivative that has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including antioxidant properties and inhibition of certain enzymes. DIPY has also been utilized as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to fully understand the mechanism of action of DIPY and its potential applications in the field of scientific research.
合成方法
The synthesis of DIPY involves the reaction of 4-nitro-1H-pyrazole-3-amine with diisopropylamine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields DIPY as the final product. The synthesis of DIPY has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
科学研究应用
DIPY has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. DIPY has been found to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been utilized in the development of biosensors for the detection of metal ions in biological samples.
属性
IUPAC Name |
4-nitro-N,1-di(propan-2-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-6(2)10-9-8(13(14)15)5-12(11-9)7(3)4/h5-7H,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAZROCZAYQGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN(C=C1[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

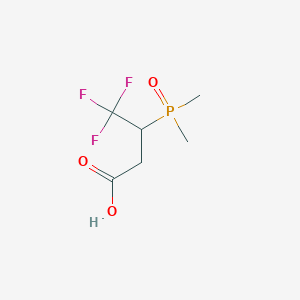
![N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874967.png)

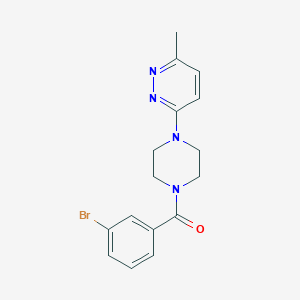
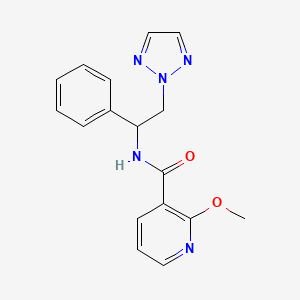
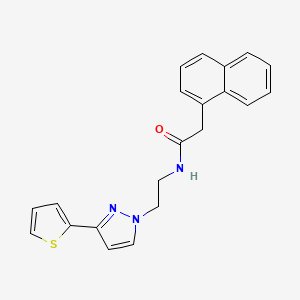

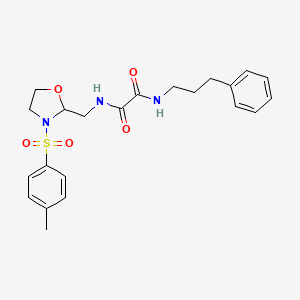
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide](/img/structure/B2874978.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2874979.png)
![N-[cyano(cyclopropyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B2874980.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone](/img/structure/B2874981.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2874983.png)
